molecular formula C19H15N3O5 B2502600 2-(2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamido)benzamide CAS No. 1105244-96-9

2-(2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamido)benzamide

Cat. No. B2502600
CAS RN: 1105244-96-9
M. Wt: 365.345
InChI Key: MGYAJYNMVPBYGS-UHFFFAOYSA-N
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Description

The compound "2-(2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamido)benzamide" is a chemically complex molecule that appears to be related to the family of benzoxazoles and isoxazoles, which are heterocyclic compounds known for their various pharmacological activities. These compounds often serve as key intermediates or final products in the synthesis of molecules with potential therapeutic applications.

Synthesis Analysis

The synthesis of related benzoxazole derivatives has been reported in the literature. For instance, a simple method for the synthesis of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, a precursor for 3,5-disubstituted benzoxazoles, was described using elemental analysis, high-resolution mass spectrometry, and spectroscopic techniques . Similarly, the synthesis of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide involved a multi-step process including esterification, cyclization, and substitution reactions . These methods provide insights into the potential synthetic routes that could be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives is often confirmed using various spectroscopic techniques such as IR, 1H NMR, and mass spectrometry . These techniques allow for the determination of the molecular framework and the identification of functional groups present in the compound. The structure of the compound of interest would likely be elucidated using similar methods to ensure the correct synthesis and to understand its chemical behavior.

Chemical Reactions Analysis

Benzoxazole and isoxazole derivatives are known to participate in various chemical reactions. For example, benzo[d]isoxazoles have been used as nucleophiles in gold-catalyzed cycloaddition reactions with ynamides, leading to the formation of polysubstituted oxazines or oxazepines . This indicates that the compound "this compound" may also be amenable to cycloaddition reactions, potentially yielding novel cyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives are influenced by their molecular structure. For example, the presence of substituents on the benzoxazole ring can affect the compound's solubility, melting point, and reactivity . The antimicrobial activity of some benzoxazole derivatives has been evaluated, showing a broad spectrum of activity against various bacterial and yeast strains . The compound may also exhibit similar properties, which could be explored in biological screening assays.

Scientific Research Applications

Synthesis and Evaluation for Anti-Inflammatory Applications

The synthesis of novel compounds related to 2-(2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamido)benzamide has shown promising anti-inflammatory activity. For instance, a series of compounds including those with similar structures were synthesized using a microwave-assisted process and evaluated for their anti-inflammatory properties using in vitro and in vivo models. These compounds displayed significant anti-inflammatory effects, making them potential candidates for further investigation in this field (Nikalje, Hirani, & Nawle, 2015).

Antimicrobial Activity

Another research area where derivatives of this compound show potential is in the development of antimicrobial agents. Studies have reported the synthesis of similar compounds, showing promising results in antimicrobial activities against various bacterial and fungal strains. These findings suggest a potential application in the development of new antimicrobial drugs (Rezki, 2016).

Applications in Material Science

In the field of material science, derivatives of this compound have been utilized in the synthesis of polymers with specific properties. For example, aromatic polyamides with pendent acetoxybenzamide groups have been synthesized, showcasing good thermal stability and the ability to form thin, flexible films. These properties indicate potential applications in the development of new materials with specific thermal and mechanical characteristics (Sava et al., 2003).

Exploration in Antioxidant Properties

Research has also explored the antioxidant potential of compounds structurally related to this compound. Studies have synthesized and evaluated novel compounds for their antioxidant activities, finding some to exhibit significant radical scavenging activity. These findings open up avenues for further exploration in the development of antioxidant agents (Ahmad et al., 2012).

Future Directions

The future directions in the research of similar compounds involve the synthesis and evaluation of novel organoselenides due to their wide spectrum of attractive utilization . Additionally, the benzodioxole structural motif is an integral part of many natural products and synthetic compounds, and it continues to be a subject of interest in natural and synthetic organic chemistry .

properties

IUPAC Name

2-[[2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O5/c20-19(24)13-3-1-2-4-14(13)21-18(23)9-12-8-16(27-22-12)11-5-6-15-17(7-11)26-10-25-15/h1-8H,9-10H2,(H2,20,24)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGYAJYNMVPBYGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CC(=O)NC4=CC=CC=C4C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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